molecular formula C15H16BrClNO3P B14155186 Dimethyl [[(4-bromophenyl)amino](4-chlorophenyl)methyl]phosphonate CAS No. 329206-56-6

Dimethyl [[(4-bromophenyl)amino](4-chlorophenyl)methyl]phosphonate

Cat. No.: B14155186
CAS No.: 329206-56-6
M. Wt: 404.62 g/mol
InChI Key: GOZUXCFWXUNFSR-UHFFFAOYSA-N
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Description

Dimethyl (4-bromophenyl)aminomethyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-bromophenyl)aminomethyl]phosphonate typically involves the reaction of 4-bromophenylamine with 4-chlorobenzaldehyde in the presence of a phosphonate reagent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include dimethyl phosphite and a suitable catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-bromophenyl)aminomethyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in the formation of various substituted phosphonates.

Scientific Research Applications

Dimethyl (4-bromophenyl)aminomethyl]phosphonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl (4-bromophenyl)aminomethyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **Dimethyl (4-bromophenyl)aminomethyl]phosphonate
  • **Diethyl (4-bromophenyl)aminomethyl]phosphonate
  • **Dimethyl (4-chlorophenyl)aminomethyl]phosphonate

Uniqueness

Dimethyl (4-bromophenyl)aminomethyl]phosphonate is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

329206-56-6

Molecular Formula

C15H16BrClNO3P

Molecular Weight

404.62 g/mol

IUPAC Name

4-bromo-N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]aniline

InChI

InChI=1S/C15H16BrClNO3P/c1-20-22(19,21-2)15(11-3-7-13(17)8-4-11)18-14-9-5-12(16)6-10-14/h3-10,15,18H,1-2H3

InChI Key

GOZUXCFWXUNFSR-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)Br)OC

Origin of Product

United States

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